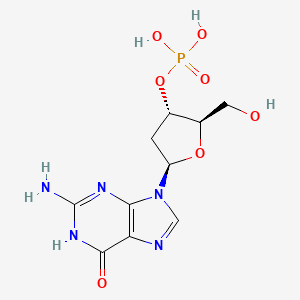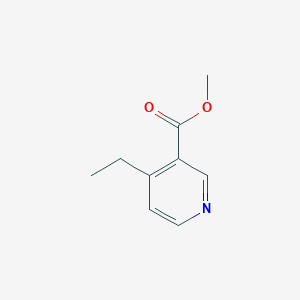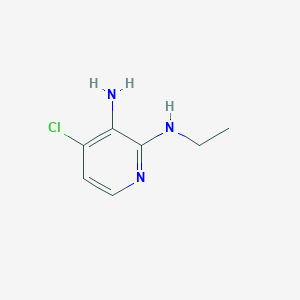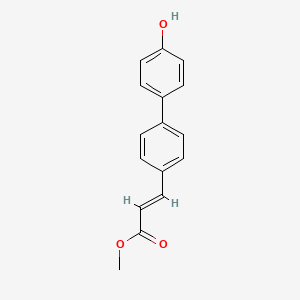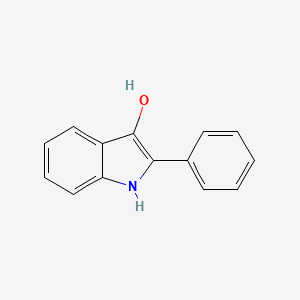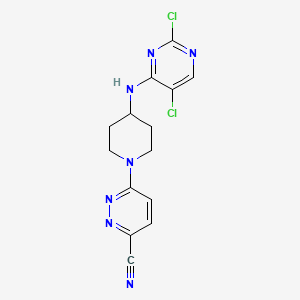
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is a complex organic compound with the molecular formula C14H13Cl2N7 It is characterized by the presence of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dichloropyrimidine with piperidine under controlled conditions to form an intermediate product. This intermediate is then reacted with pyridazine-3-carbonitrile to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate, with the reaction mixture being heated to around 60°C and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous potassium carbonate, dimethylformamide, and various acids and bases. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyrimidine ring, while hydrolysis can lead to the formation of carboxylic acids or amides.
Applications De Recherche Scientifique
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloropyrimidine: A precursor in the synthesis of the compound.
Piperidine: A common structural motif in many biologically active compounds.
Pyridazine Derivatives:
Uniqueness
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is unique due to its combination of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C14H13Cl2N7 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
6-[4-[(2,5-dichloropyrimidin-4-yl)amino]piperidin-1-yl]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C14H13Cl2N7/c15-11-8-18-14(16)20-13(11)19-9-3-5-23(6-4-9)12-2-1-10(7-17)21-22-12/h1-2,8-9H,3-6H2,(H,18,19,20) |
Clé InChI |
QLGRPGCYFLBMRF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=NC(=NC=C2Cl)Cl)C3=NN=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
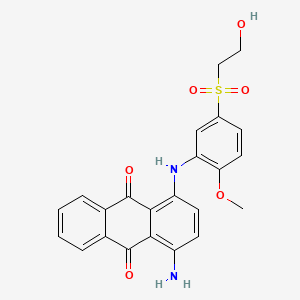
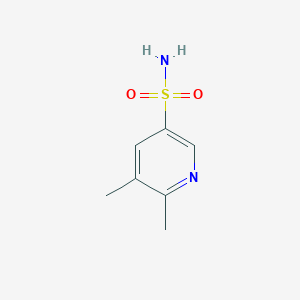

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
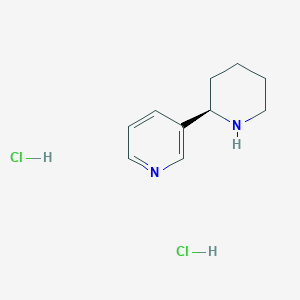
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

